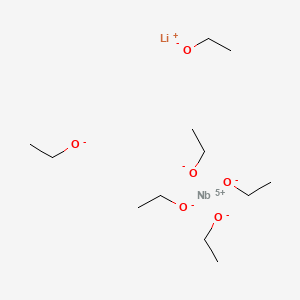![molecular formula C8H13NO2 B1628351 Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate CAS No. 121564-88-3](/img/structure/B1628351.png)
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate
Vue d'ensemble
Description
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate , also known by its IUPAC name methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate , is a chemical compound with the molecular formula C₈H₁₃NO₂ . It belongs to the class of bicyclic compounds and contains an aza nitrogen atom in its structure . The compound is often encountered in research related to organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate can be achieved through various methods. One common approach involves cyclization of suitable precursors, such as cyclopentenes or related compounds, followed by functionalization of the resulting bicyclic intermediate. Palladium-catalyzed aminoacyloxylation reactions have been explored for constructing oxygenated 2-azabicyclo[2.2.1]heptanes, which can serve as precursors to this compound .
Molecular Structure Analysis
The compound’s molecular formula indicates that it consists of eight carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The bicyclic structure features a seven-membered ring with an embedded nitrogen atom. The carboxylate group is attached to the third carbon of the bicyclo[2.2.1]heptane ring .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Microwave-Assisted Synthesis
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate derivatives can be synthesized using microwave-assisted methods. An example is the synthesis of methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate through a stereoselective substitution reaction, showcasing the efficiency of microwave-assisted conditions in such syntheses (Onogi, Higashibayashi, & Sakurai, 2012).
Asymmetric Synthesis in Aqueous Solution
The compound is also used in the asymmetric synthesis of bicyclic amino acid derivatives via Aza-Diels-Alder reactions, demonstrating its utility in creating chiral compounds in organic synthesis (Waldmann & Braun, 1991).
Synthesis of Enantiopure Analogues
Research includes the synthesis of enantiopure analogues of 3-hydroxyproline, starting with Diels–Alder reactions involving methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate derivatives. This highlights its role in the synthesis of stereochemically complex molecules (Avenoza et al., 2002).
Organic Chemistry Applications
It's used in the development of α-amino ketones by acylation of related compounds, revealing its versatility in organic synthesis and the formation of new chemical structures (Avenoza, Busto, & Peregrina, 2002).
Structural Analysis
Structural analysis of derivatives like methyl N-phosphorylated 2-azabicyclo[2.2.1]heptane-3-carboxylates is another application, utilizing techniques like X-ray crystallography to understand the compound's properties (Sousa et al., 2012).
Synthesis of Bicyclic Tetrahydrofuran-Fused β-Lactams
Its derivatives are instrumental in the synthesis of bicyclic tetrahydrofuran-fused β-lactams, which are significant in drug design due to their structural and functional properties (Mollet, D’hooghe, & Kimpe, 2012).
Safety and Hazards
- Hazard Statements : It is classified as a warning substance according to the Globally Harmonized System (GHS). Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
- Precautionary Statements : Handling precautions include avoiding inhalation, skin contact, and eye exposure. Proper protective measures (PPE) should be taken during handling .
Propriétés
IUPAC Name |
methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)7-5-9-3-2-6(7)4-9/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBCACDXSOCLCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN2CCC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557791 | |
| Record name | Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate | |
CAS RN |
121564-88-3 | |
| Record name | Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Hydroxy-3-propyl-5-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-2-thione](/img/structure/B1628270.png)






![2H-thieno[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1628280.png)

![1-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one](/img/structure/B1628286.png)

